molecular formula C13H24N4O3S B2430876 N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide CAS No. 1197643-76-7

N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide

Cat. No.: B2430876
CAS No.: 1197643-76-7
M. Wt: 316.42
InChI Key: YJXKFVQQKXWVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a dimethylpropyl group, a methanesulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide typically involves multiple steps:

    Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.

    Introduction of the dimethylpropyl group: This step may involve alkylation reactions using appropriate alkylating agents.

    Formation of the methanesulfonyl group: This can be introduced through sulfonation reactions using methanesulfonyl chloride.

    Formation of the piperazine ring: This step involves cyclization reactions to form the piperazine ring structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methanesulfonyl group.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the cyano or methanesulfonyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, sulfonyl chlorides.

Major Products

    Oxidation products: Oxidized derivatives of the piperazine ring or methanesulfonyl group.

    Reduction products: Amines derived from the reduction of the cyano group.

    Substitution products: Compounds with substituted cyano or methanesulfonyl groups.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide may have various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperazin-1-yl)acetamide: Similar structure but with a methyl group instead of a methanesulfonyl group.

    N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethylpiperazin-1-yl)acetamide: Similar structure but with an ethyl group instead of a methanesulfonyl group.

Uniqueness

The presence of the methanesulfonyl group in N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide may confer unique chemical and biological properties compared to its analogs. This could affect its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-11(2)13(3,10-14)15-12(18)9-16-5-7-17(8-6-16)21(4,19)20/h11H,5-9H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXKFVQQKXWVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.